molecular formula C13H18Br2N2O B3025747 rac-cis-Ambroxol-d5 CAS No. 1246818-80-3

rac-cis-Ambroxol-d5

Cat. No. B3025747
M. Wt: 383.13
InChI Key: JBDGDEWWOUBZPM-SCGGTJNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-cis-Ambroxol-d5 is a biochemical used for proteomics research . It is an isomeric impurity of ambroxol, a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . The molecular formula of rac-cis-Ambroxol-d5 is C13H13D5Br2N2O and its molecular weight is 383.13 .


Chemical Reactions Analysis

The specific chemical reactions involving rac-cis-Ambroxol-d5 are not detailed in the search results. As a biochemical, it may participate in various reactions depending on the experimental conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of rac-cis-Ambroxol-d5 are not explicitly detailed in the search results. The molecular weight is 383.13 and the molecular formula is C13H13D5Br2N2O .

Scientific Research Applications

1. Investigating Cellular Responses and Gene Expression

rac-cis-Ambroxol-d5, as a stereoisomer of a medicinal compound, may play a role in studies related to cellular responses and gene expression modulation. For example, studies on Rac proteins, a family of GTPases, have shown their involvement in regulating actin cytoskeleton, affecting cellular processes such as membrane ruffling and stress fiber formation. These studies provide insights into the cellular mechanisms influenced by rac compounds (Ridley et al., 1992).

2. Impact on Chemotherapy and Cancer Research

Research involving rac compounds has significant implications in chemotherapy and cancer research. For instance, studies on cisplatin, a chemotherapy drug, have focused on its nephrotoxic side effects and the cellular transformation it induces in kidney fibroblasts. These findings are critical for understanding the chronic sequelae of chemotherapy and developing safer cancer treatment strategies (Yu et al., 2022).

3. Exploring Gene Transfer and Genetic Manipulation

The field of gene therapy and genetic manipulation also benefits from research on rac compounds. The Recombinant DNA Advisory Committee (RAC) has overseen protocols involving genetic manipulation, reflecting the importance of understanding how rac compounds interact with genetic material and their potential in gene therapy (Lenzi et al., 2014).

4. Analyzing Molecular Interactions and Receptor Binding

Research on rac-cis-Ambroxol-d5 can contribute to our understanding of molecular interactions, particularly in receptor binding and signal transduction. For example, studies on retinoid X receptors (RXRs) and their interaction with various ligands highlight the complexity of molecular interactions and their implications in cell signaling and pharmacology (Allenby et al., 1993).

Safety And Hazards

Rac-cis-Ambroxol-d5 is intended for research use only and is not intended for diagnostic or therapeutic use . It may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDEWWOUBZPM-SCGGTJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-cis-Ambroxol-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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